Superior Potency Against Neisseria gonorrhoeae: MIC Comparison with Ceftriaxone, Ceftazidime, and Cefuroxime
In a direct head-to-head in vitro comparison of multiple cephalosporins against Neisseria gonorrhoeae clinical isolates, including penicillinase-producing strains, cefotaxime demonstrated the lowest minimum inhibitory concentration (MIC) among all tested compounds, reaching as low as 0.002 mg/L. This potency exceeded that of ceftriaxone (4 mg/L), ceftazidime, moxalactam, and cefoperazone, which were all reported to be approximately as active as cefuroxime against this organism [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Neisseria gonorrhoeae |
|---|---|
| Target Compound Data | MIC as low as 0.002 mg/L |
| Comparator Or Baseline | Ceftriaxone MIC = 4 mg/L; other newer cephalosporins (ceftazidime, moxalactam, cefoperazone) were approximately as active as cefuroxime |
| Quantified Difference | Cefotaxime MIC is 2000-fold lower than ceftriaxone MIC (0.002 mg/L vs. 4 mg/L) |
| Conditions | Agar dilution method against clinical isolates of N. gonorrhoeae including penicillinase-producing strains |
Why This Matters
This potency differential directly supports preferential selection of cefotaxime for confirmed or suspected gonococcal infections, particularly in settings with penicillinase-producing strains where older cephalosporins may be compromised.
- [1] Van Klingeren B. An in-vitro comparison of new cephalosporins with special reference to Pseudomonas aeruginosa. J Antimicrob Chemother. 1981 Sep;8 Suppl B:97-105. View Source
